molecular formula C15H18N2O5 B4553852 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide

2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide

Cat. No.: B4553852
M. Wt: 306.31 g/mol
InChI Key: WSVWQNDMMHIFHC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole and Imidazole Inhibitors of Histone Deacetylases

A series of acrylamides, including the subject compound, were synthesized and found to be potent inhibitors of human histone deacetylases (HDACs). These compounds have demonstrated significant biological activity, showcasing nanomolar inhibition efficiencies. They induce hyperacetylation of histones H3 and H4 and the induction of p21(waf), a critical regulator of cell cycle progression. Their efficacy in tumor models highlights their potential in cancer research and therapy (Bressi et al., 2010).

Metabolism and Hemoglobin Adduct Formation

The metabolism of acrylamide in humans has been studied to understand its biotransformation and the formation of hemoglobin adducts. These studies are crucial for assessing exposure risks and elucidating the metabolic pathways of acrylamides in biological systems. Such research is fundamental for occupational health and safety, especially for individuals exposed to acrylamides through their work environment (Fennell et al., 2005).

Synthesis and Antibacterial Activity

Research into the synthesis of 3-(5-nitro-2-furyl) acrylamides, closely related to the subject compound, has shown that these compounds exhibit strong antibacterial activity. This suggests the potential application of 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Saikachi & Suzuki, 1958).

Advanced Materials Research

The synthesis and characterization of acrylamide monomers and polymers have been explored for applications in advanced materials. These compounds have been used to create responsive polymers with potential applications in drug delivery systems, smart materials, and biocompatible devices. Their unique properties, such as temperature and pH responsiveness, make them suitable for creating advanced materials with tailored functionalities (Barım & Akman, 2019).

Environmental and Health Impact Studies

Investigations into the environmental fate and neurotoxicity of acrylamides, including the compound , are crucial for understanding their impact on health and the environment. These studies encompass the production, use, and disposal of acrylamides, as well as their potential neurotoxic effects. Research in this area informs regulatory policies and safety guidelines to mitigate the risks associated with exposure to acrylamides (Smith & Oehme, 1991).

Properties

IUPAC Name

(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10(19)17-12(15(20)16-5-2-6-18)7-11-3-4-13-14(8-11)22-9-21-13/h3-4,7-8,18H,2,5-6,9H2,1H3,(H,16,20)(H,17,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWQNDMMHIFHC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.